Cas no 1131632-57-9 (Benzonitrile, 5-bromo-2-fluoro-3-iodo-)
Benzonitrile, 5-bromo-2-fluoro-3-iodo- Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 5-bromo-2-fluoro-3-iodo-
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- MDL: MFCD30829168
- Inchi: 1S/C7H2BrFIN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H
- InChI Key: NYXQOIBMMREITL-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC(Br)=CC(I)=C1F
Benzonitrile, 5-bromo-2-fluoro-3-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB542621-250 mg |
5-Bromo-2-fluoro-3-iodobenzonitrile; . |
1131632-57-9 | 250MG |
€435.70 | 2023-07-11 | ||
| abcr | AB542621-1 g |
5-Bromo-2-fluoro-3-iodobenzonitrile; . |
1131632-57-9 | 1g |
€1,005.40 | 2023-07-11 | ||
| AstaTech | 93517-0.25/G |
5-BROMO-2-FLUORO-3-IODOBENZONITRILE |
1131632-57-9 | 95% | 0.25g |
$429 | 2023-09-19 | |
| AstaTech | 93517-1/G |
5-BROMO-2-FLUORO-3-IODOBENZONITRILE |
1131632-57-9 | 95% | 1g |
$1079 | 2023-09-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00943637-1g |
5-Bromo-2-fluoro-3-iodobenzonitrile |
1131632-57-9 | 95% | 1g |
¥3815.0 | 2023-03-01 | |
| Ambeed | A988153-1g |
5-Bromo-2-fluoro-3-iodobenzonitrile |
1131632-57-9 | 95% | 1g |
$556.0 | 2024-04-26 | |
| abcr | AB542621-250mg |
5-Bromo-2-fluoro-3-iodobenzonitrile; . |
1131632-57-9 | 250mg |
€375.70 | 2025-04-22 | ||
| abcr | AB542621-1g |
5-Bromo-2-fluoro-3-iodobenzonitrile; . |
1131632-57-9 | 1g |
€902.10 | 2025-04-22 | ||
| AstaTech | 93517-5/g |
5-BROMO-2-FLUORO-3-IODOBENZONITRILE |
1131632-57-9 | 95% | 5g |
$2999 | 2023-09-19 | |
| 1PlusChem | 1P023O1Z-250mg |
5-BROMO-2-FLUORO-3-IODOBENZONITRILE |
1131632-57-9 | 95% | 250mg |
$528.00 | 2023-12-26 |
Benzonitrile, 5-bromo-2-fluoro-3-iodo- Suppliers
Benzonitrile, 5-bromo-2-fluoro-3-iodo- Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Benzonitrile, 5-bromo-2-fluoro-3-iodo-
Benzonitrile, 5-bromo-2-fluoro-3-iodo- (CAS No. 1131632-57-9): A Versatile Intermediate in Modern Chemical Synthesis
Benzonitrile, 5-bromo-2-fluoro-3-iodo, identified by the CAS number 1131632-57-9, is a highly functionalized aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. Its unique structural features, comprising bromine, fluorine, and iodine substituents on a benzene ring coupled with a cyano group, make it an invaluable intermediate for the development of novel compounds. This article delves into the properties, synthesis methods, and emerging applications of this compound, highlighting its role in advancing chemical research and industrial processes.
The molecular structure of Benzonitrile, 5-bromo-2-fluoro-3-iodo (CAS No. 1131632-57-9) consists of a benzene ring substituted with a cyano group at the 1-position, a bromine atom at the 5-position, a fluorine atom at the 2-position, and an iodine atom at the 3-position. This arrangement endows the compound with distinct electronic and steric properties, making it highly reactive in various chemical transformations. The presence of multiple halogen atoms enhances its utility as a building block for constructing more complex molecules.
In recent years, the demand for specialized aromatic compounds like Benzonitrile, 5-bromo-2-fluoro-3-iodo has surged due to their applications in pharmaceuticals, agrochemicals, and materials science. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has made it particularly useful in the synthesis of biaryl compounds. These reactions are pivotal in drug discovery, where biaryl structures are prevalent in active pharmaceutical ingredients (APIs).
One of the most notable applications of Benzonitrile, 5-bromo-2-fluoro-3-iodo is in the development of small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged its reactivity to synthesize kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The halogenated benzene ring serves as a scaffold for designing molecules that can selectively bind to enzyme active sites, modulating their activity.
The synthesis of Benzonitrile, 5-bromo-2-fluoro-3-iodo typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes halogenation of a brominated benzonitrile derivative followed by fluorination and iodination under controlled conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific substituents with high precision.
The electronic properties of Benzonitrile, 5-bromo-2-fluoro-3-iodo make it an excellent candidate for studying charge transport phenomena in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of electron-withdrawing cyano and halogen groups influences the molecule's frontier orbitals, enhancing its suitability for these applications.
In addition to its pharmaceutical and electronic applications, Benzonitrile, 5-bromo-2-fluoro-3-iodo has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry. These complexes exhibit unique catalytic properties and have been investigated for their potential in industrial catalysis and environmental remediation.
The future prospects of Benzonitrile, 5-bromo-2-fluoro-3-iodo are promising, with ongoing research focusing on expanding its synthetic toolbox and exploring new applications. Innovations in green chemistry have prompted investigations into more sustainable synthetic routes for this compound. Additionally, computational methods are being increasingly employed to predict its reactivity and optimize synthetic strategies.
In conclusion, Benzonitrile, 5-bromo-2-fluoro-3-iodo (CAS No. 1131632-57-9) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug discovery, materials science, and advanced chemical synthesis. As research continues to uncover new applications for this versatile intermediate,its importance is poised to grow further.
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